molecular formula C15H25N5 B11781326 N-Cyclohexyl-4-methyl-6-(piperazin-1-yl)pyrimidin-2-amine CAS No. 1706454-44-5

N-Cyclohexyl-4-methyl-6-(piperazin-1-yl)pyrimidin-2-amine

Cat. No.: B11781326
CAS No.: 1706454-44-5
M. Wt: 275.39 g/mol
InChI Key: CWPVCUGKAXITCX-UHFFFAOYSA-N
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Description

N-Cyclohexyl-4-methyl-6-(piperazin-1-yl)pyrimidin-2-amine is a chemical compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclohexyl-4-methyl-6-(piperazin-1-yl)pyrimidin-2-amine typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as β-diketones and amidines.

    Substitution Reactions: The introduction of the piperazine moiety can be achieved through nucleophilic substitution reactions. For instance, a halogenated pyrimidine can react with piperazine under basic conditions to form the desired product.

    Cyclohexyl Group Addition: The cyclohexyl group can be introduced via alkylation reactions using cyclohexyl halides in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-Cyclohexyl-4-methyl-6-(piperazin-1-yl)pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine and pyrimidine moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated pyrimidines, piperazine, bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction could lead to the formation of amine derivatives.

Scientific Research Applications

N-Cyclohexyl-4-methyl-6-(piperazin-1-yl)pyrimidin-2-amine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-Cyclohexyl-4-methyl-6-(piperazin-1-yl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(trifluoromethyl)phenyl)amino)pyrimidin-2-amine
  • N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(trifluoromethyl)phenyl)amino)pyrimidin-2-amine

Uniqueness

N-Cyclohexyl-4-methyl-6-(piperazin-1-yl)pyrimidin-2-amine is unique due to its specific structural features, such as the cyclohexyl and piperazine moieties, which may confer distinct biological activities and pharmacokinetic properties compared to other similar compounds.

Properties

CAS No.

1706454-44-5

Molecular Formula

C15H25N5

Molecular Weight

275.39 g/mol

IUPAC Name

N-cyclohexyl-4-methyl-6-piperazin-1-ylpyrimidin-2-amine

InChI

InChI=1S/C15H25N5/c1-12-11-14(20-9-7-16-8-10-20)19-15(17-12)18-13-5-3-2-4-6-13/h11,13,16H,2-10H2,1H3,(H,17,18,19)

InChI Key

CWPVCUGKAXITCX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC2CCCCC2)N3CCNCC3

Origin of Product

United States

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